Glycyl-L-alanylglycyl-L-alanylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-histidine
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Overview
Description
Glycyl-L-alanylglycyl-L-alanylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-histidine is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanylglycyl-L-alanylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis. These machines automate the SPPS process, ensuring high efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-alanylglycyl-L-alanylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-histidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like histidine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, protecting group reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.
Scientific Research Applications
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and interactions with proteins.
Medicine: Explored for therapeutic applications, such as drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Glycyl-L-alanylglycyl-L-alanylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-histidine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways depend on the biological context and the peptide’s structure. For example, it may inhibit or activate enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-alanylglycyl-L-alanylglycyl-L-ornithylglycyl-L-histidine: Lacks the diaminomethylidene group, which may affect its biological activity.
Glycyl-L-alanylglycyl-L-alanylglycyl-N~5~-(methylidene)-L-ornithylglycyl-L-histidine: Contains a different modification on the ornithine residue.
Uniqueness
Glycyl-L-alanylglycyl-L-alanylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-histidine is unique due to the presence of the diaminomethylidene group, which can confer specific properties such as increased binding affinity or altered reactivity compared to similar peptides.
Properties
CAS No. |
878278-00-3 |
---|---|
Molecular Formula |
C26H43N13O9 |
Molecular Weight |
681.7 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C26H43N13O9/c1-13(36-18(40)7-27)22(44)32-9-19(41)37-14(2)23(45)33-10-20(42)38-16(4-3-5-31-26(28)29)24(46)34-11-21(43)39-17(25(47)48)6-15-8-30-12-35-15/h8,12-14,16-17H,3-7,9-11,27H2,1-2H3,(H,30,35)(H,32,44)(H,33,45)(H,34,46)(H,36,40)(H,37,41)(H,38,42)(H,39,43)(H,47,48)(H4,28,29,31)/t13-,14-,16-,17-/m0/s1 |
InChI Key |
KTDJQQDCTVAMLR-OTRWWLKZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
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